molecular formula C19H14N4O5S2 B2642163 Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1351612-74-2

Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2642163
CAS RN: 1351612-74-2
M. Wt: 442.46
InChI Key: LFTYOOVFULACJE-UHFFFAOYSA-N
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Description

“Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic compound. It contains several functional groups including a benzyl group, an isoxazole ring, a thiadiazole ring, and a furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that can be synthesized using various chemical processes involving heterocyclic compounds, as illustrated in the synthesis of similar compounds. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized through specific reactions involving heterocyclic compounds characterized by elemental analysis, 1HNMR, 13CNMR, FT–IR, and LC-MS spectral studies (Patel, Patel & Shah, 2015). Similarly, compounds like 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole have been synthesized and subjected to various electrophilic substitution reactions to explore their reactivity (Aleksandrov et al., 2021).

Chemical Reactivity and Modifications

The chemical structure and functional groups in benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate suggest potential for various chemical reactions and modifications. Similar compounds have demonstrated a range of reactivity and have been used as intermediates for further chemical transformations. For example, N-(1-Naphthyl)furan-2-carboxamide underwent several steps to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which was then subjected to electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Biological Applications

Antimicrobial and Anticancer Properties

Compounds with similar structural features have shown significant biological activities, such as antimicrobial and anticancer effects. For instance, a study on pyridines, thioamides, thiazole, and other derivatives revealed that some compounds exhibited high cytotoxicity against the MCF-7 cell line, indicating potential anticancer properties (Zaki, Al-Gendey & Abdelhamid, 2018). Moreover, a series of synthesized compounds demonstrated appreciable activity against various bacteria and fungi, suggesting antimicrobial potential (Reddy, Rao, Yakub & Nagaraj, 2010).

Synthesis and Utility of Related Heterocyclic Compounds

The synthesis of various heterocyclic compounds related to benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate has led to the development of materials with potential utility in diverse fields. For instance, benzo[c]furans and related compounds have been studied for their potential use in the preparation of polymers, optical devices, and electroluminescent devices, highlighting the versatility of these heterocyclic structures (Friedrichsen, 1999).

properties

IUPAC Name

benzyl 2-[[5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S2/c24-16(27-10-12-5-2-1-3-6-12)11-29-19-22-21-18(30-19)20-17(25)13-9-15(28-23-13)14-7-4-8-26-14/h1-9H,10-11H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTYOOVFULACJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

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